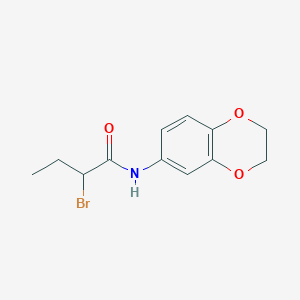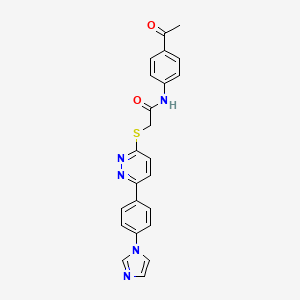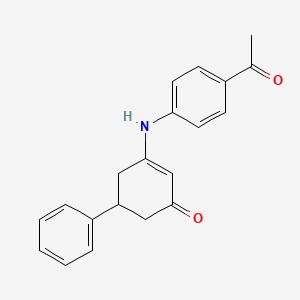
3-(4-Acetylanilino)-5-phenyl-2-cyclohexen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Acetylanilino)-5-phenyl-2-cyclohexen-1-one, also known as 4-acetylanilino-2-cyclohexen-1-one, is an organic compound composed of a phenyl ring, a cyclohexenone ring, and an acetylated aniline. It is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals, and is also used in the production of dyes, fragrances, and other organic products. This compound has been studied extensively for its potential therapeutic applications, and has shown promise in a number of areas.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Facile Synthesis and Derivatives : The compound's role in synthesizing various derivatives through reactions with different reagents illustrates its versatility in organic chemistry. For instance, its reactivity towards dimethylformamide dimethyl acetal (DMF-DMA), carbon disulfide, urea, and other reagents has been extensively studied, showcasing its potential in the facile synthesis of tetrahydropyrimidoquinoline derivatives with reported antimicrobial activity (Elkholy & Morsy, 2006).
Cyclization and Ring Formation : The use of this compound in cyclization reactions for the synthesis of complex molecular structures is significant. For example, its involvement in reactions leading to the formation of cyclohexyne intermediates, which serve as pivotal steps in the synthesis of cyclic compounds, demonstrates its utility in creating new chemical entities with potential biological activities (Fujita et al., 2004).
Medicinal Chemistry and Drug Design
Peptidomimetics and Amino Acid Analogs : In medicinal chemistry, the compound's structural features are exploited to create peptidomimetics and amino acid analogs. These derivatives find applications in drug design, where modifications of the amino acid backbone lead to novel compounds with enhanced therapeutic properties. The synthesis of phosphanylbis(N-arylglycines) and spontaneous diastereoselective lactamization to form P,N-heterocyclic amino acids illustrates this approach (Lach et al., 2016).
Organocatalysis and Asymmetric Synthesis : The compound also finds application in organocatalysis, particularly in asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. Its use in organocatalytic activities for asymmetric aldol reactions under solvent-free conditions showcases its potential in green chemistry and sustainable pharmaceutical manufacturing (Hernández & Juaristi, 2011).
Material Science and Photophysics
Photochemical Studies : In the realm of material science, the photochemical properties of derivatives of this compound are of interest. Studies on the generation and reactivity of 4-aminophenyl cations through photolysis reveal insights into the photostability and photoactivation processes, which are pertinent to the development of photoresponsive materials (Guizzardi et al., 2001).
Ligand Synthesis and Catalysis : Furthermore, the compound's utility in synthesizing ligands for metal complexes underscores its application in catalysis. The synthesis of novel trialkylphosphane-type hybrid ligands demonstrates the potential for exploring new catalytic systems and reaction mechanisms (Zeng et al., 2009).
Propiedades
IUPAC Name |
3-(4-acetylanilino)-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO2/c1-14(22)15-7-9-18(10-8-15)21-19-11-17(12-20(23)13-19)16-5-3-2-4-6-16/h2-10,13,17,21H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUBXNPNUAUGAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=CC(=O)CC(C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Acetylphenyl)amino]-5-phenylcyclohex-2-en-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2-Fluorophenyl)methyl]-7-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2654712.png)
![Methyl 2-[8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxopurin-7-yl]acetate](/img/structure/B2654713.png)
![5-[(4-chlorophenyl)sulfonyl-methylamino]-N-(2-methoxyethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2654714.png)
![6-(3,4-dimethoxyphenyl)-2-methyl-7-(thiophen-2-yl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2654717.png)
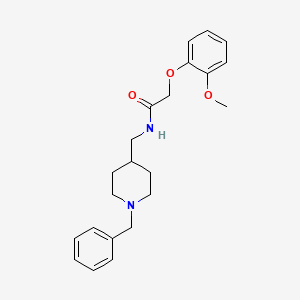
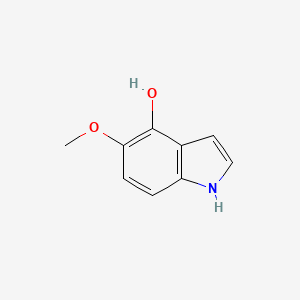

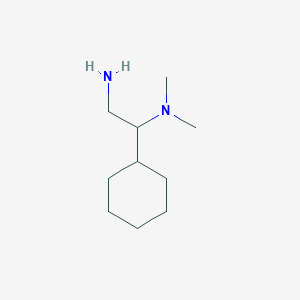
![3-methoxy-1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2654728.png)
![3-{[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(3,4-dimethylphenyl)thiophene-2-carboxamide](/img/structure/B2654729.png)
![(3r,5r,7r)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)adamantane-1-carboxamide](/img/structure/B2654730.png)

